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Compound of Interest

Compound Name: Avenaciolide

Cat. No.: B020334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Avenaciolide, a naturally

occurring bis-lactone, on the mitochondria of both fungal and mammalian cells. Understanding

the differential impact of this compound is crucial for its potential development as a targeted

antifungal agent with minimal host toxicity.

Executive Summary
Avenaciolide exhibits a notable inhibitory effect on the mitochondria of both fungal and

mammalian cells, albeit through apparently distinct primary mechanisms. In mammalian

systems, Avenaciolide is recognized as a specific inhibitor of glutamate transport in

mitochondria, leading to impaired glutamate metabolism and subsequent oxidative stress. This

culminates in the induction of apoptosis, particularly in cancer cell lines. In contrast, while the

precise molecular target in fungal mitochondria is not as clearly defined, its potent antifungal

activity is well-documented. The fungicidal action is hypothesized to involve covalent

modification of fungal enzymes through a Michael addition reaction, facilitated by its exocyclic

double bond. This guide synthesizes the available experimental data to provide a comparative

overview of Avenaciolide's mitochondrial effects, details relevant experimental protocols, and

visualizes the implicated signaling pathways.
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vs. Mammalian Cells

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b020334?utm_src=pdf-interest
https://www.benchchem.com/product/b020334?utm_src=pdf-body
https://www.benchchem.com/product/b020334?utm_src=pdf-body
https://www.benchchem.com/product/b020334?utm_src=pdf-body
https://www.benchchem.com/product/b020334?utm_src=pdf-body
https://www.benchchem.com/product/b020334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the available quantitative data on the effects of Avenaciolide.

It is important to note that direct comparative studies on isolated mitochondria from both fungal

and mammalian sources using identical assay conditions are limited in the current literature.

Parameter
Fungal Cells
(Candida albicans)

Mammalian Cells
(Human)

Reference

Antifungal/Cytotoxic

Activity

Minimal Inhibitory

Concentration (MIC)
6.25 µg/mL Not Applicable [1][2]

Half-maximal

Inhibitory

Concentration (IC50)

3.0 ± 0.14 µg/mL

5.6 ± 0.4 µg/mL

(HEK293, non-

cancerous)

[1]

Parameter
Mammalian
Mitochondria (Rat
Brain)

Fungal
Mitochondria

Reference

Mitochondrial

Function

Inhibition of Glutamate

Oxidation
20% Data not available [3]

Inhibition of Glutamate

Transport
Specific Inhibitor Data not available [4]

Comparative Analysis of Mitochondrial Effects
Mammalian Mitochondria:

Avenaciolide's primary documented effect on mammalian mitochondria is the specific

inhibition of the glutamate transporter.[4] This blockage disrupts the normal flow of glutamate

into the mitochondrial matrix, leading to a 20% reduction in its oxidation in rat brain

mitochondria.[3] The impairment of glutamate metabolism can disrupt the tricarboxylic acid
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(TCA) cycle and electron transport chain (ETC), leading to the generation of reactive oxygen

species (ROS).[5] This increase in oxidative stress is a key trigger for the intrinsic pathway of

apoptosis, a form of programmed cell death.[5] Studies on human malignant meningioma cells

have demonstrated that Avenaciolide induces apoptosis mediated by ROS, suggesting

mitochondrial dysfunction as the underlying cause.[5]

Fungal Mitochondria:

Avenaciolide exhibits potent antifungal activity against various fungal species, including

Candida albicans.[1][2] While the precise intramitochondrial target is not definitively identified,

the mechanism is thought to differ from that in mammalian cells. The antifungal action is

suggested to be dependent on the presence of an exocyclic double bond in the Avenaciolide
structure. This feature makes the molecule susceptible to a Michael addition reaction, allowing

it to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in fungal

proteins, potentially inactivating key enzymes involved in mitochondrial function or other vital

cellular processes.[6] This covalent inhibition could lead to a more potent and irreversible

disruption of fungal mitochondrial activity compared to the competitive inhibition of glutamate

transport observed in mammals.

Alternative Mitochondria-Targeting Antifungal
Agents
Several other antifungal drugs exert their effects by targeting mitochondrial components,

offering alternative mechanisms for comparison.
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Drug/Compound
Class

Primary
Mitochondrial
Target

Selectivity for
Fungal
Mitochondria

Reference

Olorofim (F90138)

Dihydroorotate

dehydrogenase

(DHODH)

High [7]

Ilicicolin H

Complex III

(Cytochrome bc1

complex)

Moderate [7]

ATI-2307
Complex III and

Complex IV
High [7]

ML316

Mitochondrial

phosphate carrier

(PiC)

High [7]

Experimental Protocols
Isolation of Mitochondria
a) From Fungal Cells (e.g., Saccharomyces cerevisiae):

Harvesting and Spheroplasting: Grow yeast cells to mid-log phase in appropriate media.

Harvest cells by centrifugation and wash with sterile water. Resuspend the cell pellet in a

spheroplasting buffer containing a lytic enzyme (e.g., Zymolyase or Lyticase) and an osmotic

stabilizer (e.g., sorbitol). Incubate until a significant portion of cells have formed

spheroplasts.

Homogenization: Pellet the spheroplasts by gentle centrifugation and resuspend in a

homogenization buffer. Homogenize the spheroplasts using a Dounce homogenizer with a

loose-fitting pestle.

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to

pellet cell debris and nuclei. Transfer the supernatant to a new tube and centrifuge at a

higher speed (e.g., 12,000 x g) to pellet the mitochondria.
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Washing: Wash the mitochondrial pellet by resuspending in homogenization buffer and

repeating the high-speed centrifugation step. The final pellet contains the isolated

mitochondria.

b) From Mammalian Cells (Cultured):

Cell Harvesting: Harvest cultured mammalian cells by trypsinization or scraping. Pellet the

cells by centrifugation and wash with phosphate-buffered saline (PBS).

Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle.

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) to

remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at a higher speed

(e.g., 10,000 x g) to pellet the mitochondria.

Washing: Wash the mitochondrial pellet by resuspending in an isotonic mitochondrial

isolation buffer and repeating the high-speed centrifugation.

Measurement of Mitochondrial Respiration
Preparation: Resuspend the isolated mitochondria in a respiration buffer.

Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a high-resolution

respirometer (e.g., Oroboros Oxygraph-2k).

Substrate and Inhibitor Addition: Add specific substrates for different respiratory chain

complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II). After establishing

a baseline respiration rate, add Avenaciolide at various concentrations to determine its

inhibitory effect. Specific inhibitors of the respiratory chain complexes (e.g., rotenone for

Complex I, antimycin A for Complex III) can be used as controls.

Assessment of Mitochondrial Membrane Potential
(ΔΨm)

Cell Loading: Incubate intact fungal or mammalian cells with a fluorescent dye that

accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1,
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TMRM, or TMRE).

Treatment: Treat the cells with varying concentrations of Avenaciolide.

Analysis: Analyze the fluorescence intensity using flow cytometry or fluorescence

microscopy. A decrease in fluorescence (or a shift from red to green fluorescence for JC-1)

indicates depolarization of the mitochondrial membrane.

Measurement of ATP Synthesis
Sample Preparation: Use either isolated mitochondria or permeabilized cells.

Luciferase-Based Assay: In the presence of a respiratory substrate and ADP, the production

of ATP can be coupled to the light-emitting reaction of luciferase.

Measurement: Measure the luminescence using a luminometer. A decrease in luminescence

in the presence of Avenaciolide indicates inhibition of ATP synthesis.

Detection of Reactive Oxygen Species (ROS)
Cell Loading: Incubate intact cells with a fluorescent ROS indicator dye (e.g., DCFDA or

MitoSOX Red).

Treatment: Expose the cells to Avenaciolide.

Analysis: Measure the increase in fluorescence using a fluorometer, fluorescence

microscope, or flow cytometer. An increase in fluorescence indicates elevated ROS

production.

Signaling Pathways and Experimental Workflows
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Caption: Avenaciolide-induced apoptosis pathway in mammalian cells.
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Caption: Hypothesized mechanism of Avenaciolide's antifungal action.
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Caption: Experimental workflow for comparative mitochondrial studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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